molecular formula C11H20S B14471178 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- CAS No. 72927-81-2

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)-

Katalognummer: B14471178
CAS-Nummer: 72927-81-2
Molekulargewicht: 184.34 g/mol
InChI-Schlüssel: ZXQUDAMFLBJUIK-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- is an organic compound with a unique structure characterized by the presence of a diene system and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of geranyl derivatives, which undergoes a series of reactions including addition and elimination to introduce the methylthio group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diene system into a more saturated form.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups in place of the methylthio group.

Wissenschaftliche Forschungsanwendungen

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- exerts its effects involves interactions with specific molecular targets. The diene system and the methylthio group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Octadienal, 3,7-dimethyl-:

    2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: This compound has a methoxy group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- imparts unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

72927-81-2

Molekularformel

C11H20S

Molekulargewicht

184.34 g/mol

IUPAC-Name

(2E)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene

InChI

InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8+

InChI-Schlüssel

ZXQUDAMFLBJUIK-DHZHZOJOSA-N

Isomerische SMILES

CC(=CCC/C(=C/CSC)/C)C

Kanonische SMILES

CC(=CCCC(=CCSC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.